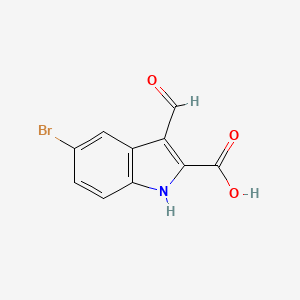

5-bromo-3-formyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-3-formyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMABAGHZDTXQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082193-05-2 | |

| Record name | 5-bromo-3-formyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Route 1: Sequential Bromination and Formylation

This approach begins with a prefunctionalized indole-2-carboxylic acid derivative, proceeding through bromination followed by formylation:

Starting Material: Ethyl Indole-2-carboxylate

Ethyl indole-2-carboxylate serves as a common precursor due to the ester group’s stability under subsequent reaction conditions.

Bromination at Position 5

Conditions :

-

Reagent : N-Bromosuccinimide (NBS, 1.1 equiv)

-

Solvent : Dimethylformamide (DMF) or chloroform

-

Temperature : 0–25°C

-

Time : 4–6 hours

Mechanistic Insight :

NBS selectively brominates the indole’s electron-rich position 5, guided by the electron-withdrawing ester group at position 2. The reaction proceeds via electrophilic aromatic substitution, with DMF stabilizing the bromonium intermediate.

Vilsmeier-Haack Formylation at Position 3

Conditions :

-

Reagents : Dimethylformamide (DMF, 2 equiv), phosphorus oxychloride (POCl₃, 2.5 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C to room temperature

-

Time : 2–4 hours

Key Consideration :

The ester group at position 2 remains intact under these conditions. The formyl group is introduced via electrophilic attack at position 3, favored by the indole’s inherent reactivity.

Ester Hydrolysis to Carboxylic Acid

Conditions :

-

Reagent : Aqueous sodium hydroxide (2M, 3 equiv)

-

Solvent : Methanol/water (4:1)

-

Temperature : 80°C

-

Time : 2 hours

Final Product :

this compound is isolated via acidification (pH 5–6) and recrystallization from ethanol/water.

Route 2: Formylation Followed by Bromination

This alternative sequence prioritizes formylation before bromination, leveraging the formyl group’s directing effects:

Starting Material: Indole-2-carboxylic Acid

Formylation at Position 3 :

Bromination at Position 5

Challenges :

The electron-withdrawing formyl group deactivates the indole ring, necessitating harsher bromination conditions:

-

Reagent : Bromine (Br₂, 1.2 equiv) in acetic acid

-

Temperature : 50°C

-

Time : 8–12 hours

Trade-offs :

Lower yields compared to Route 1 due to competing side reactions, including dibromination and oxidative degradation.

Advanced Methodologies and Catalytic Innovations

Palladium-Catalyzed Bromination

Recent advances employ palladium catalysts to enhance bromination regioselectivity:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : 2,2′-Bipyridyl (10 mol%)

-

Reagent : NBS (1.1 equiv)

-

Solvent : Tetrahydrofuran (THF)

Advantage :

Mitigates dibromination byproducts, particularly in electron-deficient indoles.

One-Pot Bromination-Formylation

A streamlined protocol combines bromination and formylation in a single vessel:

-

Bromination : NBS in DMF at 0°C.

-

Formylation : Direct addition of DMF and POCl₃ without intermediate isolation.

Limitation :

Requires precise stoichiometric control to avoid overbromination.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Palladium-Catalyzed |

|---|---|---|---|

| Overall Yield | 70–80% | 50–60% | 85–90% |

| Regioselectivity | High | Moderate | High |

| Reaction Time | 8–10 hours | 12–14 hours | 6–8 hours |

| Cost Efficiency | Moderate | Low | High |

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of flow chemistry reduces reaction times and improves heat management:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in 5-bromo-3-formyl-1H-indole-2-carboxylic acid can undergo oxidation to form a carboxylic acid group.

Reduction: The formyl group can also be reduced to an alcohol group using reducing agents like sodium borohydride.

Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

- Oxidation of the formyl group yields 5-bromo-1H-indole-2,3-dicarboxylic acid.

- Reduction of the formyl group yields 5-bromo-3-hydroxymethyl-1H-indole-2-carboxylic acid.

- Substitution of the bromine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-3-formyl-1H-indole-2-carboxylic acid has a molecular formula of CHBrNO with a molecular weight of approximately 268.07 g/mol. The compound features a bromine atom at the fifth position of the indole ring, a formyl group at the third position, and a carboxylic acid group at the second position. This unique structure contributes to its reactivity and biological activity.

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic applications :

- Anticancer Activity : The compound has shown promise against various cancer cell lines. Its indole structure is known to modulate biological pathways involved in apoptosis and cell proliferation, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : Similar indole derivatives have exhibited antimicrobial activities, suggesting that this compound may also possess such properties .

- HIV Integrase Inhibition : Research indicates that derivatives of indole compounds can act as inhibitors of HIV integrase, which is crucial in the life cycle of HIV. Preliminary studies suggest that this compound may interact with specific enzymes involved in viral replication .

Chemical Synthesis

As an intermediate in organic synthesis, this compound facilitates the production of more complex indole derivatives. It is utilized in various synthetic pathways to create compounds with specific biological activities or industrial applications:

- Synthesis of Indole Derivatives : This compound serves as a precursor in synthesizing other biologically active indoles, enhancing the diversity of available compounds for drug development.

- Industrial Applications : In the industrial sector, it is used for synthesizing dyes, pigments, and specialty chemicals due to its unique structural properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-bromo-3-formyl-1H-indole-2-carboxylic acid is primarily related to its ability to interact with biological targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. The bromine atom and formyl group can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Brominated Indole-2-carboxylic Acid Derivatives

Compounds sharing the indole-2-carboxylic acid backbone but differing in substituents are key analogs. Their properties and applications vary significantly based on substituent positions and functional groups (Table 1).

Table 1: Comparison of Brominated Indole-2-carboxylic Acid Derivatives

- Functional Group Impact: The formyl group in the target compound enables reactions like Knoevenagel condensations, unlike the methyl or ester analogs. For example, methyl 5-bromo-1H-indole-2-carboxylate is hydrolyzed to the carboxylic acid for further derivatization .

Positional Isomers: Indole-3-carboxylic Acid Derivatives

Compounds with carboxylic acid groups at the 3-position instead of the 2-position exhibit distinct electronic and steric properties:

Table 2: Comparison with Indole-3-carboxylic Acid Analogs

- Electronic Effects : The 3-carboxylic acid group in these analogs participates in resonance with the indole ring, reducing acidity compared to 2-carboxylic acid derivatives .

- Biological Activity : Thiosemicarbazone derivatives of indole-3-carbaldehydes (e.g., 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone) exhibit metal-chelating and antimicrobial properties, a trait less explored in 2-carboxylic acid analogs .

Functional Group Modifications: Aldehyde vs. Carboxylic Acid/Ester

The formyl group in the target compound distinguishes it from esters (e.g., methyl 5-bromo-1H-indole-2-carboxylate) and acids lacking the aldehyde:

- Reactivity : The formyl group enables nucleophilic additions (e.g., with amines to form imines) and cyclocondensations (e.g., with thiosemicarbazide to form thiazole derivatives) .

- Synthetic Utility : In contrast, methyl 5-bromo-1H-indole-2-carboxylate is primarily used as a precursor for hydrazide synthesis, which is further cyclized to oxadiazoles .

Q & A

Basic Research Questions

Q. How can the synthesis of 5-bromo-3-formyl-1H-indole-2-carboxylic acid be optimized for higher yields?

- Methodological Answer : The compound is commonly synthesized via condensation reactions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolone or thiourea derivatives in acetic acid (AcOH) with sodium acetate as a catalyst (3–5 hours) achieves moderate yields (50–60%) . Optimizing reaction time (e.g., extending to 5 hours) and stoichiometric ratios (1.1 equiv aldehyde to 1.0 equiv thiazolone) improves crystallinity and yield. Purification via flash column chromatography (70:30 ethyl acetate/hexane) or recrystallization (DMF/AcOH mixtures) enhances purity .

Q. What purification techniques are most effective for isolating this compound and its derivatives?

- Methodological Answer :

- Liquid-Liquid Extraction : Use ethyl acetate for aqueous workups to isolate the organic phase effectively .

- Chromatography : Flash column chromatography with ethyl acetate/hexane gradients (e.g., 70:30) separates polar byproducts .

- Recrystallization : DMF/acetic acid mixtures yield high-purity crystalline products .

- TLC Monitoring : Use 70:30 ethyl acetate/hexane (Rf ≈ 0.30) to track reaction progress .

Q. What spectroscopic and analytical methods confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify formyl (δ ~9.8–10.2 ppm) and carboxylic acid protons (broad signal, δ ~12–13 ppm). Bromine substituents cause distinct splitting patterns in aromatic regions .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular ions (e.g., [M+H] at m/z 427.0757) .

- Elemental Analysis : Validate C, H, N, Br, and S content to rule out impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths, angles, and torsional conformations. For example, SHELXL-2018 can handle high-resolution data (R factor < 0.05) to resolve electron density maps for formyl and bromine groups. Twinned crystals may require SHELXD for structure solution .

Q. How should researchers address conflicting spectral data (e.g., NMR vs. MS) for this compound?

- Methodological Answer :

- Cross-Validation : Repeat MS and NMR under standardized conditions (e.g., deuterated DMSO for NMR, electrospray ionization for MS).

- Isotopic Patterns : Bromine’s / isotopic signature (1:1 ratio) in MS helps confirm molecular weight .

- Dynamic NMR : Use variable-temperature NMR to detect tautomerism or rotational barriers in the formyl group .

Q. What strategies enable selective functionalization of the formyl group for bioactivity studies?

- Methodological Answer :

- Condensation Reactions : React with 2-aminothiazol-4(5H)-one to form thiazolylidene derivatives under AcOH reflux (3–5 hours) .

- Reductive Amination : Convert the formyl group to an amine using NaBH/acetic acid, followed by coupling with bioactive moieties (e.g., triazoles) .

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the carboxylic acid during formyl modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.